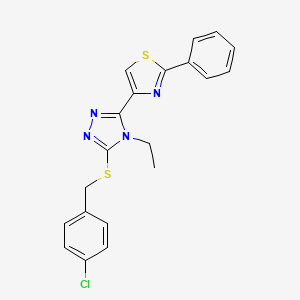

4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide

Description

Properties

IUPAC Name |

4-[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4S2/c1-2-25-18(17-13-26-19(22-17)15-6-4-3-5-7-15)23-24-20(25)27-12-14-8-10-16(21)11-9-14/h3-11,13H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSFAIMJYRDDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Triazoles

are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings. Triazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biological Activity

The compound 4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide (CAS No. 338759-67-4) is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole moiety with a triazole and sulfide group, suggesting a diverse range of biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 412.96 g/mol. Its structural features include:

- Chlorobenzyl Group : Enhances lipophilicity and may improve cell membrane permeability.

- Thiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.

- Triazole Moiety : Often associated with antifungal and anticancer activity.

Anticancer Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. In a study evaluating the cytotoxic effects of various thiazole derivatives, it was found that derivatives similar to the target compound displayed IC50 values ranging from 0.31 µM to 1.98 µM against different cancer cell lines, including MCF-7 and HT-29 .

Case Study: Cytotoxicity Evaluation

A specific evaluation of related thiazole compounds showed that the presence of electron-withdrawing groups such as chlorine significantly enhances cytotoxicity. For instance, compounds with similar structures were shown to inhibit tumor growth effectively, demonstrating the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies have indicated that thiazole derivatives possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Activity

Some derivatives of thiazoles have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. The antioxidant activity is often measured using assays like DPPH or ABTS, where lower IC50 values indicate stronger antioxidant potential .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

| Component | Influence on Activity |

|---|---|

| Chlorobenzyl Group | Enhances lipophilicity and cellular uptake |

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Triazole Moiety | Contributes to antifungal properties |

| Sulfide Linkage | May enhance stability and bioavailability |

The SAR analysis indicates that modifications on the phenyl ring (such as halogen substitutions) significantly affect the overall biological efficacy of the compound. For example, introducing electron-withdrawing groups tends to enhance cytotoxicity towards cancer cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can effectively combat bacterial and fungal infections, which is critical given the rising issue of antimicrobial resistance. Specifically, 4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide has demonstrated promising results against various strains of bacteria and fungi in vitro .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | Effective | Moderate |

| Compound B | High | Low |

| 4-Chlorobenzyl 4-Ethyl... | Very High | High |

Antifungal Activity

In addition to antibacterial effects, this compound has shown efficacy against fungal pathogens. Its mechanism often involves inhibiting fungal cell wall synthesis or disrupting membrane integrity, making it a candidate for further development as an antifungal agent .

Case Studies

- Antimicrobial Screening : A study conducted by Gümrükçüoğlu et al. synthesized various triazole derivatives and tested their antimicrobial activity using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between this compound and target enzymes in pathogens. These studies provide insights into how structural modifications can enhance potency against resistant strains .

- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

- Chlorobenzylthio vs.

- Thiazole vs. Pyridine/Thiophene : The 2-phenylthiazole moiety in the target compound may confer π-stacking interactions distinct from pyridine (compound 44) or thiophene (compound in ), affecting binding to biological targets like enzymes .

- Ethyl vs. Methyl/Isopropyl : Ethyl substitution at position 4 (target compound) balances steric bulk and flexibility compared to methyl (compound 44) or isopropyl (compound in ), which could influence conformational stability .

Yield and Purity :

- Compound 44 achieved a moderate yield (52%) after MPLC purification , whereas derivatives in (e.g., 4j) reached yields >90% due to optimized reaction conditions. The target compound’s synthesis may require similar optimization to improve efficiency.

Polymorphism and Stability

- Polymorphism: The orthorhombic and monoclinic polymorphs of 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exhibit marginal differences in melting points (451 K vs. 454 K) but distinct crystal packing. The target compound may similarly form polymorphs affecting solubility and bioavailability.

- Storage Stability : Triazole-thioethers like VUAA1 are stored at −20°C in DMSO , indicating that the target compound may require similar handling to prevent decomposition.

Q & A

Q. What are the recommended synthetic routes for 4-chlorobenzyl 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazol-3-yl sulfide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution at the sulfur atom in the triazole-thiol precursor. For example, reacting 4-chlorobenzyl chloride with a triazole-thiol intermediate (e.g., 5-(2-phenyl-1,3-thiazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol) under basic conditions (e.g., K₂CO₃ in DMF or THF) at 60–80°C for 12–24 hours . Optimization includes:

- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of 4-chlorobenzyl chloride).

- Reagent Compatibility : Avoid aqueous conditions to prevent hydrolysis of the thiazole or triazole rings .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl/thiazole), the 4-chlorobenzyl methylene (δ ~4.5–5.0 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- IR : Confirm sulfide (C–S stretch at ~600–700 cm⁻¹) and triazole/thiazole ring vibrations (C=N at ~1500–1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₇ClN₄S₂: 428.05) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Oxidation of Sulfide : Avoid strong oxidizing agents (e.g., H₂O₂, KMnO₄) to prevent sulfoxide/sulfone byproducts. Use inert atmospheres (N₂/Ar) .

- Triazole Ring Degradation : Control pH (neutral to mildly basic) and avoid prolonged heating above 100°C .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and potential bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry, calculate HOMO-LUMO gaps (indicative of reactivity), and map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., enzymes with thiazole/triazole-binding pockets) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in spectral assignments (e.g., ambiguous NOE correlations in NMR)?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Compare experimental bond lengths/angles (e.g., C–S bond: ~1.8 Å) with DFT-optimized structures to validate stereoelectronic effects .

- NOE Analysis : Use crystallographic data to assign proximity of 4-chlorobenzyl protons to thiazole/triazole rings, resolving overlapping signals in 2D NMR .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Replace 4-chlorobenzyl with fluorobenzyl (to study electronic effects) or vary the thiazole substituent (e.g., nitro, methoxy) .

- Biological Assays : Test derivatives against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). Corrogate activity with logP (HPLC-measured) and H-bonding capacity (from DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.